molecular formula C12H15FN2O2 B1488114 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid CAS No. 1192472-29-9

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid

Cat. No. B1488114
CAS RN: 1192472-29-9
M. Wt: 238.26 g/mol
InChI Key: NUYITDHVFVUCPA-UHFFFAOYSA-N
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Description

“2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid” is a chemical compound with the molecular formula C12H15FN2O2 . It has a molecular weight of 189.23 g/mol . This compound holds promise in various research fields.


Molecular Structure Analysis

The IUPAC name of this compound is 2-[1-(2-fluoroethyl)piperidin-4-yl]acetic acid . The InChI string and the Canonical SMILES are also provided for further structural analysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.23 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. The Rotatable Bond Count is 4. The Exact Mass and Monoisotopic Mass are 189.11650692 g/mol. The Topological Polar Surface Area is 40.5 Ų .

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds includes the analysis of their crystal structures to understand the molecular interactions and conformations that contribute to their chemical and physical properties. For instance, the crystal structure of a pyridine herbicide reveals how hydrogen bonds and weak π–π interactions form a three-dimensional network, which could inform the design of related compounds with enhanced activity or stability (Park et al., 2016).

Synthesis of Fluorinated Pyridines

The synthesis of fluorinated pyridines, including methods like the Balz-Schiemann reaction, offers routes to potentially valuable compounds for pharmaceutical applications. These methods provide insights into creating derivatives of 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid that could possess antibacterial or other biological activities (Matsumoto et al., 1984).

Anticancer Potential

Derivatives of fluoropyridines have been studied for their potential as cancer treatment agents. For example, Aurora kinase inhibitors that include similar fluoropyridine structures have shown promise in treating cancer, suggesting that derivatives of the specific compound might also find application in oncology research (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Applications

Fluoroquinolones, a class of antibacterial agents, have been modified by substituting different groups at specific positions, demonstrating the importance of structural modifications in enhancing antibacterial activity. Research on substituting the C7 position of the quinolone core with piperidine derivatives shows potential for developing new antibacterial compounds (Huang et al., 2010).

Corrosion Inhibition

Studies on piperidine derivatives, including those with fluoropyridine moieties, have explored their use as corrosion inhibitors for metals. This application is crucial in industries where metal longevity and integrity are vital. The research provides a foundation for exploring the use of 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid derivatives in corrosion inhibition (Kaya et al., 2016).

Safety and Hazards

While specific safety and hazard information for “2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid” is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[1-(2-fluoropyridin-4-yl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-8-10(1-4-14-11)15-5-2-9(3-6-15)7-12(16)17/h1,4,8-9H,2-3,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYITDHVFVUCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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